molecular formula C22H25N3O4S B3017509 3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline CAS No. 872200-26-5

3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B3017509
CAS No.: 872200-26-5
M. Wt: 427.52
InChI Key: IKSUVDJKBLBFKT-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via electrophilic aromatic substitution reactions using methoxy-substituted aniline derivatives.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride and a suitable base.

    Incorporation of the Methylpiperazinyl Moiety: The final step involves the nucleophilic substitution of the quinoline derivative with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the quinoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated quinoline derivatives can be used as starting materials for nucleophilic substitution reactions with various nucleophiles.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives with modified electronic properties.

    Substitution: Substituted quinoline derivatives with diverse functional groups.

Scientific Research Applications

3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.

    Biological Research: It is used as a tool compound to study the mechanisms of action of quinoline derivatives in biological systems.

    Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of quinoline-based molecules.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group enhances its binding affinity to these targets, while the dimethoxy and methylpiperazinyl moieties contribute to its overall pharmacokinetic properties. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure and basic quinoline core.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

    Piperazine Derivatives: Compounds with a piperazine moiety, such as aripiprazole and quetiapine, which are used in psychiatric treatments.

Uniqueness

3-(Benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its potential as a therapeutic agent, while the dimethoxy and methylpiperazinyl moieties provide additional sites for chemical modification and optimization.

Properties

IUPAC Name

3-(benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-24-9-11-25(12-10-24)22-17-13-19(28-2)20(29-3)14-18(17)23-15-21(22)30(26,27)16-7-5-4-6-8-16/h4-8,13-15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSUVDJKBLBFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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